molecular formula C8H7BClNO2 B15226071 (2-Chloro-5-cyano-3-methylphenyl)boronic acid

(2-Chloro-5-cyano-3-methylphenyl)boronic acid

Cat. No.: B15226071
M. Wt: 195.41 g/mol
InChI Key: NRVCUHGRHCNOHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-5-cyano-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-cyano-3-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-cyano-3-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

(2-Chloro-5-cyano-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-cyano-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • (3-Chloro-5-pyridyl)boronic acid
  • (2-Chloro-3-cyano-5-methylphenyl)boronic acid

Comparison: (2-Chloro-5-cyano-3-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in coupling reactions. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and product yield .

Properties

Molecular Formula

C8H7BClNO2

Molecular Weight

195.41 g/mol

IUPAC Name

(2-chloro-5-cyano-3-methylphenyl)boronic acid

InChI

InChI=1S/C8H7BClNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3,12-13H,1H3

InChI Key

NRVCUHGRHCNOHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C)C#N)(O)O

Origin of Product

United States

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